molecular formula C20H21N5O B5463320 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Cat. No. B5463320
M. Wt: 347.4 g/mol
InChI Key: YITVNTKWKUCSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown potential in applications related to drug discovery and development.

Mechanism of Action

The mechanism of action of 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This compound has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine have been studied extensively. This compound has been reported to reduce the activity of tyrosinase, an enzyme involved in melanin synthesis. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase. In addition, this compound has been reported to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine in lab experiments is its inhibitory activity against various enzymes. This makes it a potential candidate for drug discovery and development. However, the limitations of this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions related to the compound 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine. One of the most promising directions is related to the development of new drugs for the treatment of Alzheimer's disease and cancer. This compound has shown potential in inhibiting the activity of enzymes involved in these diseases. Another future direction is related to the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the potential toxicity of this compound should be further investigated to ensure its safety for use in drug development.
Conclusion:
In conclusion, 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine is a promising compound that has shown potential in various scientific research applications. Its inhibitory activity against enzymes makes it a potential candidate for drug discovery and development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. The future directions related to this compound are promising and could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine has been reported using various methods. One of the most common methods involves the reaction of 4-tert-butylbenzyl chloride with 1H-benzimidazole-2-amine, followed by the reaction with 1,2,5-oxadiazol-3-amine. The yield of this method is reported to be around 80%.

Scientific Research Applications

The compound 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine has shown potential in various scientific research applications. One of the most promising applications is related to drug discovery and development. This compound has shown inhibitory activity against various enzymes, including tyrosinase, cholinesterase, and acetylcholinesterase. It has also shown potential in the treatment of Alzheimer's disease and cancer.

properties

IUPAC Name

4-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-20(2,3)14-10-8-13(9-11-14)12-25-16-7-5-4-6-15(16)22-19(25)17-18(21)24-26-23-17/h4-11H,12H2,1-3H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITVNTKWKUCSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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